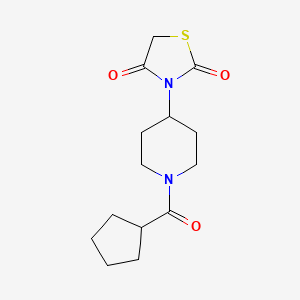

3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H20N2O3S and its molecular weight is 296.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an intracellular protein tyrosine phosphatase that plays a role in cell signaling . In recent years, PTP1B has been identified as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .

Mode of Action

This compound acts as an inhibitor of PTP1B . It interacts with PTP1B, reducing its activity and thereby enhancing insulin signaling . This results in improved insulin resistance, reduced blood glucose levels, and improved glucose tolerance and lipid abnormalities .

Biochemical Pathways

The compound affects the insulin signaling pathway by inhibiting PTP1B . This inhibition enhances insulin signaling, leading to improved insulin resistance and glucose metabolism . The compound’s action on PTP1B also affects lipid metabolism, leading to improvements in lipid abnormalities .

Pharmacokinetics

They are used as vehicles in the synthesis of valuable organic combinations, and various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The inhibition of PTP1B by this compound leads to enhanced insulin signaling . This results in improved insulin resistance, reduced blood glucose levels, improved glucose tolerance, and improvements in lipid abnormalities . These effects make it a potential therapeutic agent for the treatment of type 2 diabetes and obesity .

Biochemische Analyse

Biochemical Properties

3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione interacts with PTP1B, an intracellular protein tyrosine phosphatase involved in cell signal transduction . The compound exhibits potential inhibitory activity against PTP1B, making it a candidate for anti-diabetic treatment .

Cellular Effects

The compound has shown potential in improving insulin resistance and reducing blood glucose levels in diabetic mice . It also appears to improve glucose tolerance and abnormal blood lipids .

Molecular Mechanism

This compound acts as a reversible, non-competitive inhibitor of PTP1B . It binds to PTP1B, inhibiting its activity and thus enhancing insulin signaling .

Dosage Effects in Animal Models

In animal models, the compound has shown potential in improving insulin resistance and reducing blood glucose levels

Metabolic Pathways

The metabolic pathways involving this compound are not fully understood. It is known to interact with PTP1B, a key enzyme in insulin signaling pathways .

Biologische Aktivität

3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione, identified by its CAS number 1795481-73-0, is a thiazolidine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

The molecular formula of this compound is C14H20N2O3S, with a molecular weight of 296.39 g/mol. Its structure features a thiazolidine ring, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₃S |

| Molecular Weight | 296.39 g/mol |

| CAS Number | 1795481-73-0 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, thiazolidin-4-ones have demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma multiforme. Specifically, compounds derived from thiazolidinones showed a marked decrease in cell viability in these models .

In one study, derivatives were synthesized and evaluated for their ability to inhibit tumor growth. The results indicated that specific modifications to the thiazolidine structure could enhance anticancer activity by increasing apoptosis in cancer cells .

Antimicrobial Activity

Thiazolidine derivatives have also been explored for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidine derivatives has been documented through in vitro studies demonstrating their ability to modulate inflammatory pathways. These compounds may act by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiazolidines can inhibit key enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.

- Modulation of Immune Responses : These compounds can enhance innate immunity and act as immunostimulants.

Case Studies

Several case studies illustrate the efficacy of thiazolidine derivatives:

- Study on Glioblastoma : A derivative with structural modifications exhibited potent antitumor activity against glioblastoma cells, leading to increased apoptosis rates compared to untreated controls .

- Antimicrobial Evaluation : A series of thiazolidine derivatives were tested against common bacterial strains, showing significant inhibition rates and suggesting their potential as new antibiotics .

- Inflammation Models : In vivo studies demonstrated that certain thiazolidines could significantly reduce inflammation markers in animal models of arthritis, indicating their therapeutic potential for inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antidiabetic Activity :

- Thiazolidinediones (TZDs), a class of compounds that includes thiazolidine derivatives, are known for their insulin-sensitizing effects. Research indicates that derivatives similar to 3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione may exhibit antidiabetic properties by improving glucose metabolism and enhancing insulin sensitivity in peripheral tissues.

-

Antimicrobial Properties :

- Some studies have suggested that thiazolidine derivatives possess antimicrobial activity. This compound could potentially inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.

-

Anticancer Potential :

- Thiazolidine derivatives have been investigated for their anticancer properties. The compound may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and inhibition of specific signaling pathways.

Pharmacological Insights

Recent studies have highlighted the pharmacological potential of thiazolidine derivatives:

- Mechanism of Action : Research suggests that compounds like this compound may interact with specific receptors or enzymes involved in metabolic pathways. For instance, they might act on peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.

- Bioavailability and Toxicity : Understanding the pharmacokinetics and toxicity profiles of this compound is essential for its development as a therapeutic agent. Studies are needed to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.

Case Studies

-

Synthesis and Evaluation :

- A study synthesized various thiazolidine derivatives and evaluated their biological activities against different cell lines. The results indicated that certain modifications to the thiazolidine structure significantly enhanced their anticancer activity.

-

In Vivo Studies :

- Animal models have been employed to assess the efficacy of thiazolidine derivatives in treating diabetes and cancer. These studies provide valuable insights into the therapeutic potential and safety of such compounds.

Data Table: Comparison of Biological Activities

Analyse Chemischer Reaktionen

Synthetic Pathways and Key Reactions

The synthesis of 3-(1-(cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione involves multi-step processes centered on functionalizing the thiazolidine-2,4-dione (TZD) core. Key reactions include:

-

Acylation of Piperidine :

The piperidine nitrogen undergoes acylation with cyclopentanecarbonyl chloride under anhydrous conditions (e.g., toluene, catalytic DMAP) . This step introduces the cyclopentanecarbonyl group, forming the intermediate 1-(cyclopentanecarbonyl)piperidin-4-amine . Piperidin 4 amine+ClC O C5H9DMAP Toluene1 Cyclopentanecarbonyl piperidin 4 amine+HCl -

Thiazolidine-2,4-dione Cyclization :

The TZD ring is formed via cyclization of thiourea derivatives with chloroacetic acid, as described for analogous TZDs . For this compound, the intermediate amine reacts with thiourea and chloroacetic acid under reflux (12–24 hours), followed by HCl-mediated hydrolysis to yield the final product . 1 Cyclopentanecarbonyl piperidin 4 amine+ClCH2COOHThiourea HCl3 1 Cyclopentanecarbonyl piperidin 4 yl thiazolidine 2 4 dione

Stability and Hydrolysis

The compound exhibits sensitivity to hydrolytic conditions:

-

Acidic Hydrolysis :

The cyclopentanecarbonyl group undergoes hydrolysis in HCl (1–2 M) at 60–80°C, regenerating the free piperidine amine . Cyclopentanecarbonyl TZD+H2OHClPiperidin 4 yl TZD+Cyclopentanecarboxylic Acid -

Base-Catalyzed Ring Opening :

Strong bases (e.g., KOH/ethanol) cleave the TZD ring, forming potassium salts that react with alkyl halides to yield thioether derivatives .

Catalytic and Biological Reactivity

While primarily a synthetic intermediate, the compound’s derivatives show:

- Enzyme Inhibition :

Analogous TZDs with 1,3,4-thiadiazolyl substituents inhibit PTP1B (IC50 = 0.8–12.3 µM) and exhibit antidiabetic activity . - Anticancer Activity :

Benzylidene-TZD derivatives (e.g., 5-(3-methoxybenzylidene)-TZD ) inhibit lipid peroxidation (84.2%) and VEGFR-2 (IC50 = 1.2 µM) .

Comparative Reactivity Data

Eigenschaften

IUPAC Name |

3-[1-(cyclopentanecarbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c17-12-9-20-14(19)16(12)11-5-7-15(8-6-11)13(18)10-3-1-2-4-10/h10-11H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEGNURIVWRFBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.